3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azabicyclo(3.2.1)octane, N,2-dimethyl- is a Drug / Therapeutic Agent.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Monoamine Reuptake Inhibition

One of the most significant applications of 3-Azabicyclo(3.2.1)octane derivatives is their role as monoamine reuptake inhibitors. These compounds are valuable in treating various psychiatric disorders, including:

- Depression : They offer a therapeutic alternative to traditional antidepressants by potentially reducing side effects associated with older tricyclics and SSRIs .

- Anxiety Disorders : By modulating neurotransmitter levels, these compounds can alleviate symptoms of anxiety .

- Attention Deficit Hyperactivity Disorder (ADHD) : Their action on neurotransmitter systems makes them suitable candidates for ADHD treatment .

1.2 Pain Management

Research indicates that derivatives of 3-Azabicyclo(3.2.1)octane can act as analgesics by targeting specific receptors involved in pain pathways. This includes potential applications in managing chronic pain conditions and opioid-induced bowel dysfunction through mu-opioid receptor antagonism .

Synthesis Methodologies

The synthesis of 3-Azabicyclo(3.2.1)octane derivatives involves several innovative techniques:

- Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from simpler precursors, often employing catalysts such as palladium .

- Beckmann Rearrangement : Utilized to create key intermediates necessary for synthesizing complex derivatives .

- Reduction Reactions : Compounds like 2-azabicyclo[3.2.1]octan-3-one serve as precursors, which are reduced to yield the desired bicyclic structure .

Case Study 1: Antidepressant Efficacy

A study on the efficacy of 8-azabicyclo[3.2.1]octane derivatives demonstrated their potential as effective antidepressants with a favorable side effect profile compared to traditional medications. The research highlighted their mechanism of action involving the inhibition of serotonin and norepinephrine reuptake, which is crucial for mood regulation .

Case Study 2: Pain Management Innovations

Another research initiative focused on the development of mu-opioid receptor antagonists derived from 8-azabicyclo[3.2.1]octane structures aimed at treating opioid-induced constipation without compromising analgesic effects. These compounds showed promise in preclinical models, indicating their potential for clinical application in pain management strategies .

Comparative Data Table

| Application Area | Compound Type | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Depression | Monoamine Reuptake Inhibitors | Inhibition of serotonin/norepinephrine reuptake | Antidepressant therapy |

| Anxiety Disorders | Monoamine Reuptake Inhibitors | Modulation of neurotransmitter levels | Alleviation of anxiety symptoms |

| Pain Management | Mu-opioid Receptor Antagonists | Blocking mu-opioid receptors | Treatment of opioid-induced bowel dysfunction |

| ADHD | Neurotransmitter Modulators | Enhancing dopamine/norepinephrine signaling | ADHD management |

Propiedades

Número CAS |

64059-49-0 |

|---|---|

Fórmula molecular |

C9H17N |

Peso molecular |

139.24 g/mol |

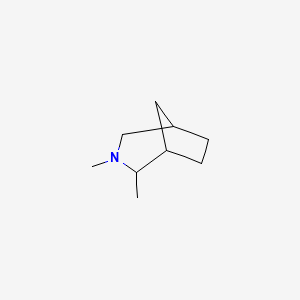

Nombre IUPAC |

2,3-dimethyl-3-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C9H17N/c1-7-9-4-3-8(5-9)6-10(7)2/h7-9H,3-6H2,1-2H3 |

Clave InChI |

UEEYLGDMBFXUIB-UHFFFAOYSA-N |

SMILES |

CC1C2CCC(C2)CN1C |

SMILES canónico |

CC1C2CCC(C2)CN1C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-Azabicyclo(3.2.1)octane, N,2-dimethyl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.